![molecular formula C20H22N6O2S B2993118 6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide CAS No. 1116065-24-7](/img/structure/B2993118.png)
6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide is a member of the isothiazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and molecular pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
Research indicates that compounds in the isothiazolo[4,3-d]pyrimidine class may exert their effects through various mechanisms:
- Inhibition of Kinases : Similar compounds have shown inhibition of key kinases involved in cancer cell proliferation. For instance, molecular docking studies suggest that these compounds can interact with tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers .
- Antioxidant Activity : Some studies have suggested that these compounds may exhibit antioxidant properties, potentially reducing oxidative stress in cells .
- Interaction with DNA : The ability to intercalate or bind to DNA could lead to inhibition of replication and transcription processes, which is a common mechanism among anticancer agents.
Anticancer Activity
A significant focus of research on this compound has been its anticancer potential. Studies have demonstrated:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HT29 for colon cancer and DU145 for prostate cancer) have shown that the compound can induce cytotoxicity. The MTT assay results indicate a dose-dependent reduction in cell viability at concentrations as low as 10 µM .
- Molecular Docking : Docking studies reveal strong binding affinities to EGFR kinase, suggesting potential as an anticancer agent comparable to established drugs like Erlotinib .
Pharmacokinetics
The pharmacokinetic profile suggests that the compound can effectively cross biological membranes, including the blood-brain barrier, making it a candidate for central nervous system-targeted therapies. It also adheres to Lipinski's rule of five, indicating favorable oral bioavailability .
Case Studies
- Study on EGFR Inhibition : A recent study focused on a series of synthesized derivatives similar to this compound found that these compounds exhibited IC50 values in the nanomolar range against EGFR, demonstrating significant potential for drug development targeting this pathway .
- Toxicological Assessments : Toxicity studies indicate low acute toxicity levels (LD50 > 2000 mg/kg), suggesting a favorable safety profile for further development .
Data Summary Table
Property | Measurement |
---|---|
Molecular Formula | C19H18ClN3O2S |
Anticancer Activity (IC50) | ~10 µM (HT29) |
Blood-Brain Barrier Penetration | Yes |
Toxicity (LD50) | >2000 mg/kg |
EGFR Binding Affinity | High |
Propiedades
IUPAC Name |
3-[1-(cyanomethylsulfanyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c21-11-13-29-20-24-23-19-25(12-10-17(27)22-14-6-2-1-3-7-14)18(28)15-8-4-5-9-16(15)26(19)20/h4-5,8-9,14H,1-3,6-7,10,12-13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWNSQUUTCEDJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.